

Application Notes and Protocols: Synthesis and Evaluation of Novel Pyrazole Oxime Derivatives

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Compound of Interest

Compound Name: (2-Chloro-1,3-thiazol-5-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of novel pyrazole oxime derivatives. The protocols outlined below are based on established methodologies in the field and are intended to serve as a guide for the development of new chemical entities with potential therapeutic or agrochemical applications.

Introduction

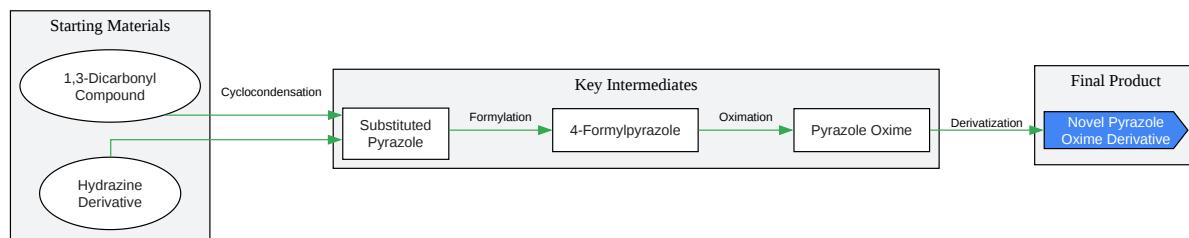
Pyrazole oximes are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal and agricultural chemistry due to their diverse biological activities.^[1] Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological properties, including insecticidal, acaricidal, fungicidal, antiviral, and antitumor activities.^{[1][2]} The versatility of the pyrazole ring system allows for extensive structural modifications, enabling the fine-tuning of their biological profiles.^[3] This document details the synthetic strategies and bioassay protocols for novel pyrazole oxime derivatives, providing a framework for their application in drug discovery and development.

General Synthetic Strategy

The synthesis of novel pyrazole oxime derivatives typically involves a multi-step process, beginning with the formation of a pyrazole core, followed by the introduction of an oxime moiety and subsequent derivatization. A common synthetic route is the cyclocondensation of a 1,3-

dicarbonyl compound with a hydrazine derivative to form the pyrazole ring.[2] Subsequent formylation and oximation lead to the pyrazole oxime intermediate, which can then be further modified to yield the target compounds.

A generalized synthetic workflow is depicted below:



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A generalized workflow for the synthesis of novel pyrazole oxime derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-Substituted-1-methyl-3-(trifluoromethyl)-4-pyrazolecarboxaldehyde

This protocol describes the synthesis of a key intermediate, a 4-formylpyrazole derivative.

Materials:

- 1-Methyl-5-hydroxy-3-(trifluoromethyl)pyrazole
- Substituted phenol or thiol
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)

- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Saturated brine solution

Procedure:

- To a solution of 1-methyl-5-hydroxy-3-(trifluoromethyl)pyrazole (10 mmol) in DMF (20 mL), add the appropriately substituted phenol or thiol (11 mmol) and K_2CO_3 (15 mmol).
- Heat the reaction mixture to 80 °C and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into 200 mL of water.
- Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with saturated brine solution (2 x 30 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted-1-methyl-3-(trifluoromethyl)-4-pyrazolecarboxaldehyde.[\[4\]](#)

Protocol 2: General Procedure for the Synthesis of Pyrazole Oximes

This protocol details the conversion of the 4-formylpyrazole intermediate to the corresponding pyrazole oxime.

Materials:

- 5-Substituted-1-methyl-3-(trifluoromethyl)-4-pyrazolecarboxaldehyde

- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Potassium hydroxide (KOH)
- Ethanol (EtOH)
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Saturated brine solution

Procedure:

- Prepare a solution of hydroxylamine hydrochloride (15 mmol) and potassium hydroxide (20 mmol) in ethanol (12 mL).
- Add a solution of the 5-substituted-1-methyl-3-(trifluoromethyl)-4-pyrazolecarboxaldehyde (10 mmol) in ethanol (12 mL) dropwise to the mixture at 10 °C.[4]
- Heat the reaction mixture to reflux for 4 hours.[4]
- Cool the mixture to room temperature, pour it into 200 mL of water, and extract with dichloromethane (4 x 40 mL).[4]
- Wash the combined organic layers with saturated brine (3 x 20 mL).[4]
- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the pyrazole oxime.[4]

Protocol 3: General Procedure for the Synthesis of Final Pyrazole Oxime Derivatives

This protocol describes the final derivatization step to obtain the target novel pyrazole oxime compounds.

Materials:

- Pyrazole oxime intermediate
- Substituted chloromethylthiazole or other appropriate electrophile
- Cesium carbonate (Cs_2CO_3) or Cesium chloride (CsCl) as a catalyst
- Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Saturated brine solution

Procedure:

- To a solution of the pyrazole oxime intermediate (10 mmol) in acetonitrile or DMF (20 mL), add the substituted electrophile (e.g., 2-chloro-5-chloromethylthiazole, 11 mmol) and cesium carbonate (15 mmol) or a catalytic amount of cesium chloride.[1][4]
- Stir the reaction mixture at room temperature for 8-12 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, pour the mixture into water and extract with dichloromethane.
- Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the final novel pyrazole oxime derivative.[1][4]

Data Presentation: Biological Activities

The synthesized novel pyrazole oxime derivatives have been evaluated for a range of biological activities. The quantitative data from these assays are summarized below for easy comparison.

Table 1: Acaricidal and Insecticidal Activities of Novel Pyrazole Oxime Derivatives

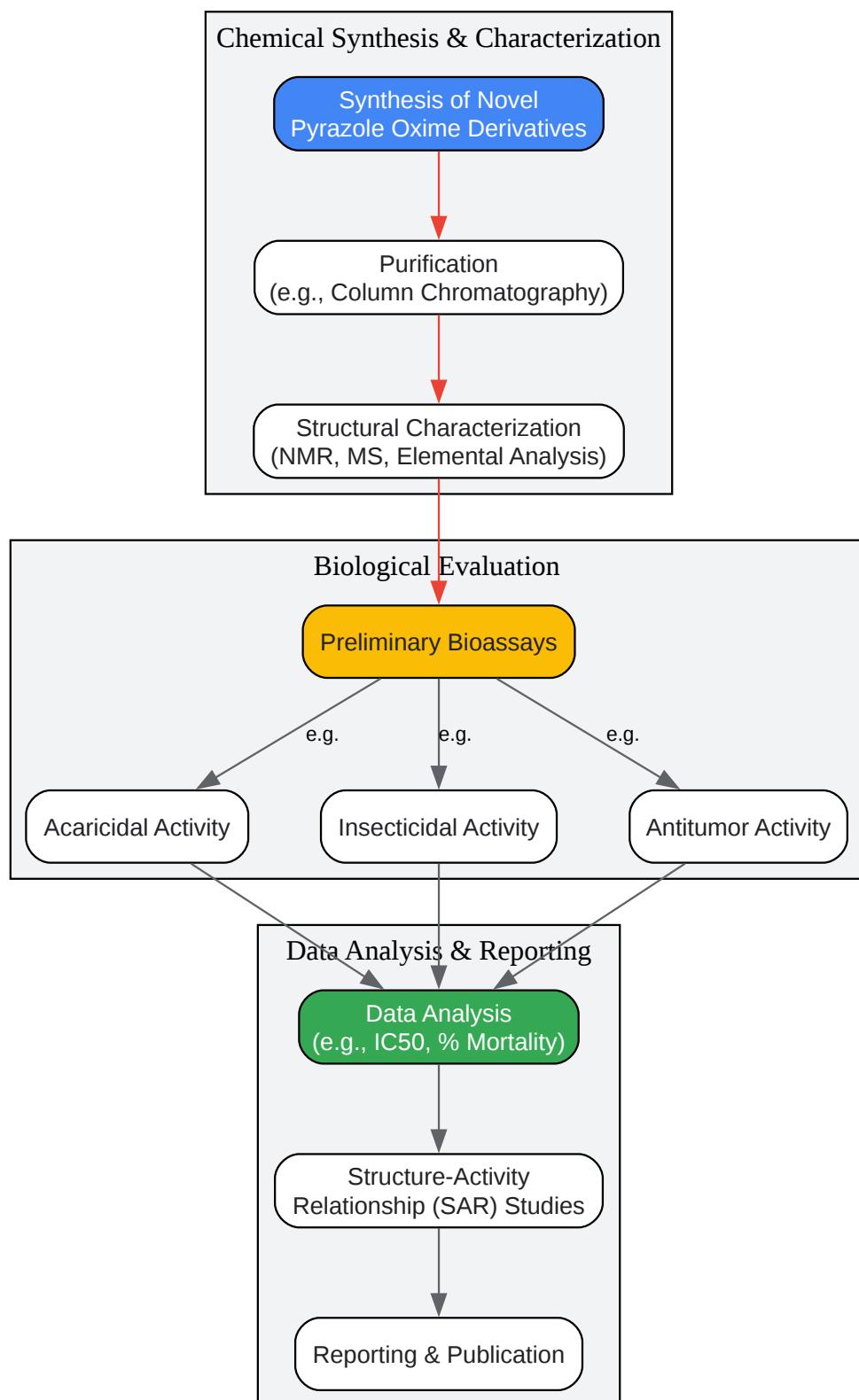
Compound ID	Target Species	Concentration (µg/mL)	Mortality (%)	Reference
Series 1a-p	Aphis medicagini	500	Most exhibited excellent activity	[4]
Series 1a-p	Aphis medicagini	200	Some showed good activity	[4]
9m	Tetranychus cinnabarinus	500	80.65	[1]
9p	Tetranychus cinnabarinus	500	80.56	[1]
9q	Tetranychus cinnabarinus	500	80.78	[1]
9q	Tetranychus cinnabarinus	100	Potent activity	[1]
Series 9a-w	Oriental armyworm	500	Most possessed excellent activities	[1]
8e, 8f, 8l, 8m, 8n, 8p, 8q	Tetranychus cinnabarinus	10	100.00	[5]

Table 2: Antiproliferative Activity of Novel Pyrazole Oxime Derivatives against HepG2 Cells

Compound ID	IC ₅₀ (μM)	Reference
9b	1.53 - 17.27	[1]
9g	1.53 - 17.27	[1]
9l	1.53 - 17.27	[1]
9p	1.53 - 17.27	[1]
9q	1.53 - 17.27	[1]
9r	1.53 - 17.27	[1]
9s	1.53 - 17.27	[1]
9t	1.53 - 17.27	[1]
9u	1.53 - 17.27	[1]
9v	1.53 - 17.27	[1]
5-Fluorouracil (Control)	35.67	[1]

Workflow for Synthesis and Biological Evaluation

The overall process from the synthesis of novel pyrazole oxime derivatives to their biological evaluation is a structured workflow. This involves chemical synthesis, purification, structural confirmation, and a series of bioassays to determine their activity profile.



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Overall workflow from synthesis to biological evaluation of pyrazole oximes.

Characterization of Novel Compounds

The structures of all newly synthesized compounds must be rigorously confirmed using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^{13}C NMR spectroscopy are essential for elucidating the molecular structure.[1][4][5]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[6][7]
- Elemental Analysis: Provides the percentage composition of elements in the compound, further confirming the empirical and molecular formula.[1][4]
- X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis can be used to unambiguously determine the three-dimensional structure and stereochemistry of the molecule.[4][6]

These detailed protocols and data provide a solid foundation for researchers to synthesize and evaluate novel pyrazole oxime derivatives for various applications in drug discovery and agrochemical development.

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